(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
CAS No.: 400756-28-7
Cat. No.: VC2326290
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400756-28-7 |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | (1,3-dimethylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 |
| Standard InChI Key | VERSVOWJFSHXSI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CN)C |
| Canonical SMILES | CC1=NN(C=C1CN)C |
Introduction
Chemical Structure and Identification
Structural Features
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine belongs to the pyrazole family, which consists of five-membered heterocyclic rings containing two adjacent nitrogen atoms. The specific structural features include:
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A pyrazole core ring with two nitrogen atoms at positions 1 and 2
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Methyl substituents at positions 1 and 3 of the pyrazole ring
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A methanamine (CH₂NH₂) functional group at position 4 of the pyrazole ring
This arrangement creates a compound with both aromatic character (from the pyrazole ring) and basic properties (from the amine group), making it versatile for various chemical transformations.
Chemical Identifiers
The compound is identified by several systematic nomenclatures and registry numbers across chemical databases, facilitating research and regulatory tracking:
Physical Properties
The physical properties of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine vary slightly depending on the form (free base or salt):
The salt forms (oxalate and hydrochloride) are commonly used to enhance water solubility for research applications and pharmaceutical formulations.
Synthesis Methods
General Synthetic Approaches
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves multiple reaction steps with careful control of conditions. Several approaches have been documented:
From Pyrazole Precursors
Starting with commercially available 1,3-dimethylpyrazole, functionalization at the 4-position can be achieved through various methods:
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Formylation followed by reductive amination
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Introduction of a nitrile group followed by reduction
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Halogenation followed by nucleophilic substitution and reduction
Cyclization Approach
An alternative approach involves:
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Condensation reactions between hydrazines and appropriate β-dicarbonyl compounds
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Subsequent functionalization to introduce the methanamine group
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Protection/deprotection strategies to manage the reactive amine functionality
Salt Formation
The various salt forms are prepared through controlled acid-base reactions:
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Oxalate salt: Reaction of the free base with oxalic acid in an appropriate solvent, followed by crystallization
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Hydrochloride/dihydrochloride: Treatment of the free base with hydrogen chloride (gaseous or in solution) under controlled conditions
The choice of salt form depends on the intended application, with consideration for factors such as stability, solubility, and crystallinity.
Analytical Characterization
Spectroscopic Analysis
Confirmation of the structure and purity of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is typically achieved through multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals characteristic signals:
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Methyl groups at positions 1 and 3 (typically around 3.7 and 2.2 ppm)
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Pyrazole C-H proton (around 7.4 ppm)
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Methylene group adjacent to the amine (around 3.6 ppm)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation, with the molecular ion peak at m/z 125 for the free base, and characteristic fragmentation patterns that support structural assignment .
Infrared Spectroscopy
IR spectroscopy shows distinctive absorption bands:
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N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
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C-H stretching of methyl and methylene groups (2850-3000 cm⁻¹)
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C=N and C=C stretching of the pyrazole ring (1400-1600 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and reaction monitoring during synthesis.
Chemical Reactivity
Functional Group Reactivity
The reactivity of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is primarily determined by its structural features:
Amine Group Reactions
The primary amine functionality enables various transformations:
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Acylation to form amides
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Reductive amination to form secondary and tertiary amines
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Nucleophilic addition to carbonyl compounds
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Schiff base formation with aldehydes and ketones
Pyrazole Ring Reactions
While the pyrazole ring is relatively stable due to its aromatic character, it can undergo:
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Electrophilic substitution reactions (typically at C-5 position)
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Coordination with metal centers through nitrogen atoms
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Hydrogen bonding interactions in biological systems
Applications in Synthetic Chemistry
The compound serves as a valuable building block for the synthesis of more complex molecules, including:
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Pharmaceutical intermediates for drug candidates
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Ligands for coordination chemistry
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Components of functional materials
Applications and Biological Relevance
Pharmaceutical Applications
The pyrazole scaffold, including derivatives of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, has been explored for various therapeutic applications:
Anti-inflammatory Properties
Similar pyrazole structures have shown anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.
Anticonvulsant Activity
Research on related pyrazole derivatives indicates potential anticonvulsant properties, as noted in studies published in the European Journal of Medicinal Chemistry.
Other Biological Activities
The compound and its derivatives may exhibit:
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Antimicrobial effects
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Enzyme inhibition properties
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Potential applications in neurological disorders
Research Applications
Beyond pharmaceutical development, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine serves important roles in:
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Medicinal chemistry as a scaffold for structure-activity relationship studies
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Development of molecular probes for biological research
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Materials science applications, particularly in specialized polymers and coordination compounds
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, with variations in substitution patterns or functional groups:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | C₆H₁₁N₃ | 125.17 g/mol | Reference compound |
| N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine | C₁₀H₁₅N₅ | 205.26 g/mol | Additional pyrazole group |
| 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | C₇H₁₃N₃ | 139.20 g/mol | N-methylated derivative |
| (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine | C₆H₁₀FN₃ | 143.16 g/mol | Fluorine at position 5 |
Structure-Property Relationships
Comparing these related compounds reveals important structure-property relationships:
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Introduction of fluorine (as in the 5-fluoro derivative) can enhance metabolic stability and binding affinity to biological targets
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N-methylation modifies the basicity and hydrogen-bonding properties of the amine group, potentially affecting solubility and bioavailability
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Addition of a second heterocycle (as in the pyrazol-3-amine derivative) creates more complex binding possibilities with biological targets
These structural modifications provide valuable insights for rational design of compounds with tailored properties for specific applications.
Future Research Directions
Emerging Applications
Recent trends suggest potential applications in:
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Targeted drug delivery systems utilizing the compound's binding properties
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Development of chemical probes for studying biological processes
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Design of novel materials with specialized properties based on pyrazole chemistry
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